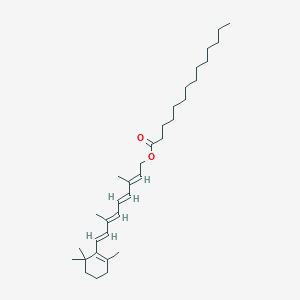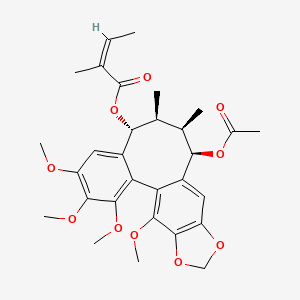
Calyculinamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calyculinamide A is a natural product found in Lamellomorpha strongylata with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Calyculins, including Calyculinamide A, originate from marine sponges like Discodermia calyx and have demonstrated significant cytotoxic properties. A study outlined a synthesis route for a fragment of Calyculin C, emphasizing the potential of Calyculinamides in advanced organic synthesis and chemical analysis (Konstantinova & Koskinen, 2018).
Biological Activity and Potential Therapeutic Applications
- The compound Swinhoeiamide A, related to Calyculinamides, showed insecticidal and fungicidal properties, suggesting a potential role in agricultural and pharmaceutical applications (Edrada et al., 2002).
- Calyculin A, closely related to Calyculinamide A, acts as a dual-action toxin, inhibiting protein Ser/Thr phosphatases and blocking calcium influx in cells, indicating its role in cell biology research and potential therapeutic uses (Holy & Brautigan, 2012).
Cytogenetic Analysis and Research
- Calyculin A has been used to induce chromosome condensation in lymphocytes, facilitating cytogenetic analysis and potentially advancing karyotyping techniques in clinical settings (Kowalska et al., 2003).
- The compound also showed effectiveness in inducing premature chromosome condensation in blastomeres from animal embryos, underlining its utility in genetic and developmental biology research (Kramer et al., 2008).
- Optimization studies on Calyculin A-induced chromosome condensation assays have improved the sensitivity and efficiency of detecting chromosome aberrations, highlighting its significance in cytogenetic and cancer research (Miura & Blakely, 2011).
Biogenesis and Biochemical Processes
- Research on the biogenesis of Calyculin A in the marine sponge Discodermia calyx has provided insights into the natural production and regulation of these compounds, offering a perspective on harnessing natural sources for biomedical applications (Wakimoto et al., 2014).
- A study on the Calyculin A-enhanced premature chromosome condensation approach has shown promising results for efficient cytogenetic analysis of cancers, potentially revolutionizing cancer diagnostics and research (Bezrookove et al., 2003).
properties
Product Name |
Calyculinamide A |
|---|---|
Molecular Formula |
C50H83N4O16P |
Molecular Weight |
1027.2 g/mol |
IUPAC Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83N4O16P/c1-28(22-41(51)57)16-14-17-29(2)31(4)23-32(5)42(58)34(7)37(55)24-40(66-13)45-46(70-71(62,63)64)49(8,9)50(69-45)25-38(56)33(6)39(68-50)19-15-18-35-26-67-48(53-35)30(3)20-21-52-47(61)44(60)43(59)36(27-65-12)54(10)11/h14-18,22-23,26,30,32-34,36-40,42-46,55-56,58-60H,19-21,24-25,27H2,1-13H3,(H2,51,57)(H,52,61)(H2,62,63,64)/b16-14+,18-15+,28-22+,29-17+,31-23+/t30-,32+,33-,34-,36-,37-,38+,39-,40-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI Key |
GTJWBKWRZBNEEQ-NVWSLSKVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
Canonical SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
synonyms |
calyculinamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





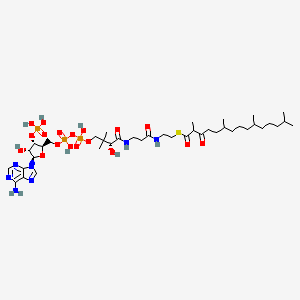


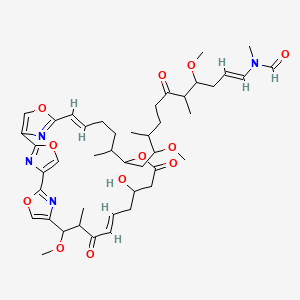

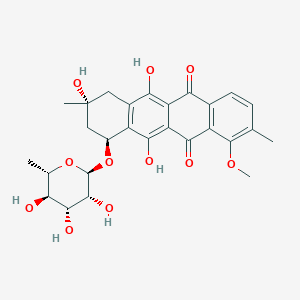
![1,4-Butanediamine, N-[2-(aminooxy)ethyl]-](/img/structure/B1246050.png)

